ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as nitrobenzylidene and nitrophenyl groups
Preparation Methods
The synthesis of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common synthetic route involves the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde, such as 4-nitrobenzaldehyde, under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives
Scientific Research Applications
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The nitro groups in the compound may play a crucial role in its activity, potentially through the generation of reactive nitrogen species that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
6-ME-2-(2-nitrobenzylidene)-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione: This compound has a similar core structure but differs in the substituents attached to the thiazole and pyrimidine rings.
2-(2-nitrobenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one: This compound also shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Biological Activity
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound belonging to the thiazolopyrimidine class. Its unique structure includes a thiazolo[3,2-a]pyrimidine core, a nitrobenzylidene moiety, and an acetyloxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzylidene moiety is believed to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity. Additionally, the thiazolopyrimidine core may interact with nucleic acids (DNA or RNA), influencing cellular processes such as replication and transcription.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrimidine structures exhibit notable anticancer properties. For instance, derivatives of thiazolopyrimidine have shown significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain structural modifications enhance the anticancer activity of thiazolopyrimidine derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 15.4 |
Compound B | HeLa (Cervical) | 12.8 |
Ethyl derivative | MCF-7 (Breast) | 10.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound.
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized various thiazolopyrimidine derivatives and tested their anticancer efficacy against human cancer cell lines. The ethyl derivative showed the highest potency against MCF-7 cells with an IC50 value of 10.5 µM, significantly outperforming other tested compounds .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 20 to 40 µg/mL .
Properties
CAS No. |
300377-52-0 |
---|---|
Molecular Formula |
C23H18N4O7S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-22(29)19-13(2)24-23-25(20(19)15-5-4-6-17(12-15)27(32)33)21(28)18(35-23)11-14-7-9-16(10-8-14)26(30)31/h4-12,20H,3H2,1-2H3/b18-11+ |
InChI Key |
CJMUGABYHMXTOK-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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